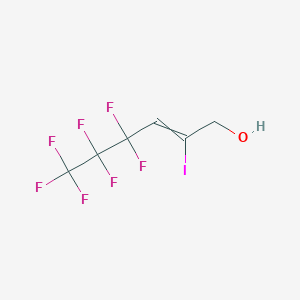

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol is a chemical compound with the molecular formula C₆H₄F₇IO. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexenol backbone. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .

Métodos De Preparación

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the iodination of a fluorinated hexenol precursor.

Reaction Conditions: The reaction is generally carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield.

Análisis De Reacciones Químicas

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and substituted hexenols.

Aplicaciones Científicas De Investigación

Solvent in Organic Chemistry

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol exhibits properties that make it an effective solvent for various organic reactions. Its high density and unique hydrogen bonding capabilities allow it to dissolve a wide range of organic compounds. This property is particularly useful in reactions involving electrophiles and nucleophiles.

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of other fluorinated compounds. Fluorinated compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The incorporation of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates.

Material Science

Due to its fluorinated nature, this compound finds applications in material science as a coating agent. Fluorinated compounds are known for their hydrophobic properties and chemical resistance. They are used in creating protective coatings for textiles and building materials that require durability against environmental factors.

Chemical Analysis

In analytical chemistry, this compound can be utilized as a derivatizing agent for mass spectrometry and chromatography techniques. Its ability to form stable complexes with analytes enhances detection sensitivity and specificity.

Agrochemicals

The compound may play a role in the development of agrochemicals that require fluorinated intermediates for increased efficacy against pests and diseases. Fluorinated agrochemicals often exhibit improved stability and effectiveness compared to their non-fluorinated counterparts.

Refrigerants

Fluorinated compounds are widely used in the formulation of refrigerants due to their low toxicity and high efficiency as heat transfer agents. The unique properties of this compound may contribute to the development of next-generation refrigerants that are environmentally friendly.

Electronics

In the electronics industry, this compound can be used in the production of liquid crystal displays (LCDs) and photovoltaic solar cells. Its ability to form thin films with excellent electrical properties makes it suitable for these applications.

Case Study 1: Fluorinated Drug Development

Research has demonstrated that incorporating fluorine into drug molecules can enhance their metabolic stability and bioavailability. A study involving the synthesis of a new antiviral agent utilized this compound as a key intermediate due to its favorable reactivity profile .

Case Study 2: Protective Coatings

A project focused on developing advanced protective coatings for outdoor materials used this compound to enhance water repellency and UV resistance in coatings applied to building exteriors . The results indicated significant improvements in longevity and performance compared to traditional coatings.

Mecanismo De Acción

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s high electronegativity and steric effects contribute to its unique reactivity and specificity .

Comparación Con Compuestos Similares

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol can be compared with other similar compounds, such as:

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound has a similar fluorinated structure but differs in its cyclic nature and the presence of a chlorine atom instead of iodine.

4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol: This is a closely related compound with slight variations in the position of the iodine atom.

Other Fluorinated Alcohols: Compounds like 2,2,3,3,4,4,4-heptafluoro-1-butanol share similar fluorination patterns but differ in chain length and functional groups.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .

Actividad Biológica

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol (CAS Number: 92835-82-0) is a fluorinated organic compound with significant implications in various biological and environmental contexts. This article reviews its biological activity, focusing on its potential health effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H4F7IO, with a molecular weight of approximately 351.99 g/mol. Its structure includes multiple fluorine atoms which contribute to its unique properties and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₇IO |

| Molecular Weight | 351.99 g/mol |

| CAS Number | 92835-82-0 |

Fluorinated compounds like this compound exhibit unique biological activities due to their structural characteristics. The presence of fluorine atoms can enhance lipophilicity and stability against metabolic degradation. This compound may influence biological systems through:

- Endocrine Disruption : Some studies suggest that perfluoroalkyl substances (PFAS), including fluorinated alcohols, can disrupt endocrine functions by mimicking or blocking hormone activity.

- Toxicological Effects : Research indicates potential cytotoxicity and genotoxicity linked to exposure to similar fluorinated compounds.

- Immune Response Modulation : Epidemiological studies have shown associations between PFAS exposure and altered immune responses.

Health Impacts

A growing body of literature links fluorinated compounds to various health issues:

- Cancer Risk : Prolonged exposure to PFAS has been associated with increased risks of certain cancers.

- Reproductive Health : Studies indicate potential adverse effects on reproductive outcomes in both males and females.

- Metabolic Disorders : There is evidence suggesting that exposure may contribute to metabolic syndrome and related disorders.

Epidemiological Studies

- Study on PFAS Exposure : A comprehensive study conducted in a community exposed to contaminated water found correlations between PFAS levels and increased cholesterol levels and liver enzyme alterations (Ritscher et al., 2018).

- Reproductive Health Outcomes : Research has indicated that women with higher PFAS serum levels experienced longer time to pregnancy and adverse birth outcomes (OECD, 2018).

Laboratory Studies

Recent laboratory studies have focused on the cellular effects of fluorinated compounds:

- Cell Viability Assays : In vitro studies demonstrated that exposure to this compound resulted in decreased cell viability in certain human cell lines.

| Study Type | Findings |

|---|---|

| Epidemiological | Increased cholesterol levels |

| Reproductive Health | Longer time to pregnancy |

| In Vitro | Decreased cell viability |

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns about their accumulation in ecosystems:

- Bioaccumulation : Studies indicate that PFAS can accumulate in the food chain, leading to higher concentrations in top predators.

- Soil and Water Contamination : The mobility of these compounds in water sources poses risks for drinking water contamination.

Propiedades

Número CAS |

92835-82-0 |

|---|---|

Fórmula molecular |

C6H4F7IO |

Peso molecular |

351.99 g/mol |

Nombre IUPAC |

(E)-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol |

InChI |

InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2/b3-1+ |

Clave InChI |

AAIXLNBYXIVUKR-HNQUOIGGSA-N |

SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O |

SMILES isomérico |

C(/C(=C\C(C(C(F)(F)F)(F)F)(F)F)/I)O |

SMILES canónico |

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.